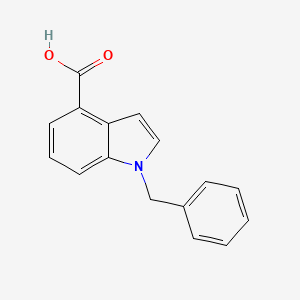

1-Benzyl-1H-indole-4-carboxylic acid

Description

BenchChem offers high-quality 1-Benzyl-1H-indole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-1H-indole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzylindole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-16(19)14-7-4-8-15-13(14)9-10-17(15)11-12-5-2-1-3-6-12/h1-10H,11H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVXSTRTULSOSHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC3=C(C=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40651893 | |

| Record name | 1-Benzyl-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860360-11-8 | |

| Record name | 1-Benzyl-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Application Notes and Protocols for In-Vitro Assay of 1-Benzyl-1H-indole-4-carboxylic acid

Introduction: Unveiling the Therapeutic Potential of 1-Benzyl-1H-indole-4-carboxylic acid

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities.[1] Derivatives of indole are being extensively investigated for their potential as anti-inflammatory, anti-cancer, and neuroprotective agents. 1-Benzyl-1H-indole-4-carboxylic acid belongs to this versatile class of compounds. Its structural features, particularly the presence of the indole nucleus and the carboxylic acid moiety, suggest that it may interact with specific biological targets involved in disease pathology.

A key signaling pathway implicated in inflammation and various other diseases is the arachidonic acid cascade. Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in this pathway, responsible for the release of arachidonic acid from membrane phospholipids.[2] This event initiates the production of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes. Consequently, the inhibition of cPLA2α presents a compelling therapeutic strategy for inflammatory disorders. Notably, several 1-benzylindole derivatives have been identified as potent inhibitors of cPLA2α.[3] This precedent provides a strong rationale for investigating 1-Benzyl-1H-indole-4-carboxylic acid as a potential cPLA2α inhibitor.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct a thorough in-vitro evaluation of 1-Benzyl-1H-indole-4-carboxylic acid. The protocols herein are designed to first assess the compound's potential cytotoxicity and then to specifically measure its inhibitory activity against human cPLA2α. By following these self-validating protocols, researchers can obtain reliable and reproducible data to elucidate the compound's mechanism of action and advance its potential development as a therapeutic agent.

I. Physicochemical Properties and Compound Handling

A critical first step in any in-vitro assay is the proper handling and solubilization of the test compound. The accuracy and reproducibility of the assay are highly dependent on the quality of the compound stock solution.

Solubility: While specific solubility data for 1-Benzyl-1H-indole-4-carboxylic acid is not extensively published, indole-4-carboxylic acid derivatives are generally soluble in organic solvents such as dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO.

Recommendation for Stock Solution Preparation:

-

Accurately weigh a small amount of 1-Benzyl-1H-indole-4-carboxylic acid.

-

Dissolve the compound in 100% cell culture grade DMSO to a final concentration of 10 mM.

-

Ensure complete dissolution by vortexing and, if necessary, gentle warming.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Table 1: Compound Information

| Parameter | Information | Source |

| IUPAC Name | 1-benzyl-1H-indole-4-carboxylic acid | - |

| CAS Number | 860360-11-8 | [4] |

| Molecular Formula | C₁₆H₁₃NO₂ | [4] |

| Molecular Weight | 265.31 g/mol | [4] |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [5] |

II. Preliminary Assay: Assessing Cytotoxicity with the MTT Assay

Before evaluating the specific inhibitory activity of 1-Benzyl-1H-indole-4-carboxylic acid on cPLA2α, it is crucial to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. This preliminary screen is essential to identify a concentration range for the primary assay where the compound does not exhibit significant cytotoxicity, thus ensuring that any observed inhibition of cPLA2α is not a result of cell death.

Principle of the MTT Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow: MTT Assay

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

Materials:

-

Human cell line (e.g., A549, a human lung carcinoma cell line known to express cPLA2α)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom sterile microplates

-

1-Benzyl-1H-indole-4-carboxylic acid stock solution (10 mM in DMSO)

-

MTT reagent (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the 1-Benzyl-1H-indole-4-carboxylic acid stock solution in complete medium. A suggested concentration range is 0.1, 1, 10, 50, and 100 µM.

-

Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Carefully remove the medium from the wells and add 100 µL of the compound dilutions.

-

Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the MTT reagent to each well.[8]

-

Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized to formazan.

-

-

Formazan Solubilization:

-

After the incubation, carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.[9]

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group using the following formula:

-

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

-

Plot the % cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

III. Primary Assay: In-Vitro Inhibition of Human cPLA2α

This assay directly measures the enzymatic activity of recombinant human cPLA2α and the ability of 1-Benzyl-1H-indole-4-carboxylic acid to inhibit this activity. A variety of assay formats are available, including fluorescence-based and ELISA-based kits.[10] The following protocol describes a general fluorescence-based assay using a commercially available kit.

Principle of the cPLA2α Inhibition Assay

This assay typically utilizes a synthetic substrate that contains a fluorescent reporter group. In its intact form, the fluorescence is quenched. Upon cleavage by cPLA2α, the fluorophore is released, resulting in an increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity. An inhibitor will reduce the rate of substrate cleavage, leading to a lower fluorescence signal.

Signaling Pathway of cPLA2α

Caption: Simplified signaling pathway of cPLA2α activation.

Detailed Protocol: cPLA2α Inhibition Assay

Materials:

-

Recombinant human cPLA2α enzyme

-

cPLA2α assay buffer

-

Fluorescent cPLA2α substrate

-

96-well black, flat-bottom microplate

-

1-Benzyl-1H-indole-4-carboxylic acid stock solution (10 mM in DMSO)

-

Known cPLA2α inhibitor (positive control, e.g., Arachidonyl trifluoromethyl ketone - AACOCF₃)

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare all reagents according to the manufacturer's instructions (if using a kit).

-

Prepare a series of dilutions of 1-Benzyl-1H-indole-4-carboxylic acid in the assay buffer. The concentration range should be informed by the results of the MTT assay, focusing on non-toxic concentrations.

-

Prepare dilutions of the positive control inhibitor.

-

-

Assay Setup:

-

In the 96-well plate, add the following to each well in the specified order:

-

Assay buffer

-

Compound dilution or vehicle (DMSO in assay buffer)

-

Recombinant cPLA2α enzyme

-

-

Mix gently and incubate for 10-15 minutes at room temperature to allow the compound to interact with the enzyme.

-

-

Initiation of Reaction:

-

Add the fluorescent cPLA2α substrate to each well to initiate the enzymatic reaction.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths for the specific substrate used.

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each compound concentration using the following formula:

-

% Inhibition = [1 - (Slope of Test Compound / Slope of Vehicle Control)] x 100

-

-

Plot the % inhibition against the compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

IV. Data Interpretation and Self-Validation

Table 2: Expected Outcomes and Interpretation

| Assay | Expected Outcome | Interpretation |

| MTT Cytotoxicity Assay | High % cell viability at lower concentrations, decreasing at higher concentrations. | Determines the non-toxic concentration range of the compound for use in the primary assay. An IC₅₀ value significantly higher than the cPLA2α IC₅₀ value suggests the observed inhibition is not due to cytotoxicity. |

| cPLA2α Inhibition Assay | Dose-dependent decrease in the rate of fluorescence increase with increasing concentrations of 1-Benzyl-1H-indole-4-carboxylic acid. | A low IC₅₀ value indicates potent inhibition of cPLA2α activity. This provides direct evidence of the compound's mechanism of action. |

Self-Validating System:

The combination of the cytotoxicity and enzyme inhibition assays forms a self-validating system. A potent IC₅₀ value in the cPLA2α assay, coupled with a high cell viability at the same concentrations in the MTT assay, provides strong evidence that 1-Benzyl-1H-indole-4-carboxylic acid is a specific inhibitor of cPLA2α. Conversely, if the compound shows similar IC₅₀ values in both assays, the apparent enzyme inhibition is likely an artifact of cytotoxicity.

V. Conclusion

These detailed application notes and protocols provide a robust framework for the in-vitro characterization of 1-Benzyl-1H-indole-4-carboxylic acid. By systematically assessing its cytotoxicity and its direct inhibitory effect on cPLA2α, researchers can gain valuable insights into its therapeutic potential. The data generated from these assays will be crucial for guiding further preclinical development, including structure-activity relationship (SAR) studies and in-vivo efficacy models.

References

-

Kessen, S., et al. (2018). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. Journal of Medicinal Chemistry, 61(17), 7639-7653. [Link]

-

Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

Haupstein, D., et al. (2020). Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content. Molecules, 25(19), 4434. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-benzylindole. Retrieved from [Link]

-

Graphviz. (n.d.). DOT Language. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

-

Gijón, M. A., et al. (1999). Cytosolic phospholipase A2 is required for macrophage arachidonic acid release by agonists that increase intracellular calcium. Journal of Biological Chemistry, 274(21), 14693-14700. [Link]

-

bioRxiv. (2025). Development of Potent, Selective cPLA2 Inhibitors for Targeting Neuroinflammation in Alzheimer's Disease and Other Neurodegenerative Disorders. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 192997-32-3|Methyl 1-benzyl-1H-indole-5-carboxylate|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. resources.rndsystems.com [resources.rndsystems.com]

- 10. biorxiv.org [biorxiv.org]

Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 1-Benzyl-1H-indole-4-carboxylic acid

Abstract

This application note presents a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 1-Benzyl-1H-indole-4-carboxylic acid. The method is tailored for researchers, scientists, and professionals in drug development, offering a reliable protocol for purity assessment, stability testing, and quality control. The causality behind the selection of chromatographic parameters is detailed, emphasizing the physicochemical properties of the analyte. The protocol is grounded in the principles of method validation as outlined by the International Council for Harmonisation (ICH) guidelines to ensure trustworthiness and scientific integrity.[1][2][3]

Introduction and Scientific Rationale

1-Benzyl-1H-indole-4-carboxylic acid is a heterocyclic compound featuring an indole nucleus, a structure of significant interest in medicinal chemistry due to its prevalence in biologically active molecules.[4] Accurate and precise analytical methods are paramount for determining the purity and stability of such compounds during the drug discovery and development process.

The developed method leverages the inherent physicochemical properties of the analyte. The presence of the indole and benzyl groups imparts significant hydrophobicity, making it an ideal candidate for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[5][6] The carboxylic acid moiety (pKa estimated ~4-5) necessitates careful pH control of the mobile phase. By maintaining an acidic environment, the carboxyl group remains protonated (non-ionized), which is critical for achieving sharp, symmetrical peaks and stable retention on a non-polar stationary phase.[7][8] The conjugated aromatic system provides a strong chromophore, enabling sensitive detection using UV spectrophotometry.[9][10][11]

Analyte Properties

-

Compound Name: 1-Benzyl-1H-indole-4-carboxylic acid

-

Molecular Formula: C₁₆H₁₃NO₂

-

Molecular Weight: 251.28 g/mol

-

Structure: (Placeholder for actual structure image if available)

-

Key Features: Aromatic carboxylic acid, hydrophobic benzyl group, UV-active indole core.

Experimental Protocol: HPLC Method

Instrumentation and Reagents

-

Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Reagents:

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade or Milli-Q)

-

Formic Acid (LC-MS Grade, ~99%)

-

1-Benzyl-1H-indole-4-carboxylic acid reference standard

-

Chromatographic Conditions

The selection of these parameters is based on achieving optimal separation and peak shape. A C18 column is chosen for its hydrophobic interaction with the benzyl and indole moieties. The gradient elution ensures that any potential impurities with different polarities are eluted effectively, while 0.1% formic acid in the mobile phase maintains the analyte in its neutral form for excellent peak symmetry.[12][13] UV detection at 280 nm is selected as it is a common and effective wavelength for indole-containing compounds.[6][12]

| Parameter | Specification |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | 0-2 min: 40% B; 2-15 min: 40-90% B; 15-17 min: 90% B; 17-18 min: 90-40% B; 18-25 min: 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Injection Volume | 10 µL |

| Detector | DAD/UV at 280 nm |

| Run Time | 25 minutes |

Standard and Sample Preparation

1. Standard Stock Solution (1000 µg/mL): a. Accurately weigh approximately 25 mg of the 1-Benzyl-1H-indole-4-carboxylic acid reference standard. b. Transfer to a 25 mL volumetric flask. c. Add approximately 15 mL of acetonitrile and sonicate for 5 minutes to dissolve. d. Allow the solution to return to room temperature. e. Dilute to the mark with acetonitrile and mix thoroughly.

2. Working Standard Solutions (e.g., 1-100 µg/mL): a. Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with a 50:50 mixture of acetonitrile and water (diluent).

3. Sample Preparation: a. Accurately weigh the sample material to obtain a theoretical concentration of ~100 µg/mL upon final dilution. b. Dissolve and dilute the sample using the same procedure and diluent as the standards. c. Filter the final solution through a 0.45 µm PTFE syringe filter before injection to remove particulates.

Method Validation Protocol

To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[2][14] The following parameters are critical for establishing the method's trustworthiness.

Caption: Interconnectivity of ICH validation parameters.

Validation Parameters and Acceptance Criteria

| Parameter | Protocol Summary | Acceptance Criteria |

| Specificity | Analyze a blank (diluent), placebo (if applicable), and the analyte. Use DAD to assess peak purity against spectral library. | Peak is free from interference at its retention time. Peak purity index > 0.995. |

| Linearity & Range | Analyze at least five concentrations (e.g., 1-100 µg/mL) in triplicate. Plot a curve of peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.998. |

| Accuracy | Perform recovery studies by spiking a placebo or sample with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.[2] | Mean recovery between 98.0% and 102.0%. |

| Precision | Repeatability: Six replicate injections of a 100% concentration standard.[2] Intermediate: Repeat on a different day with a different analyst. | RSD ≤ 2.0% for repeatability. RSD ≤ 2.0% for intermediate precision. |

| Limit of Quantitation (LOQ) | Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. | RSD at LOQ concentration ≤ 10.0%. |

| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2). | System suitability parameters remain within limits. |

System Suitability

Before any analysis, the chromatographic system must pass a system suitability test to ensure its performance.

| Parameter | Requirement |

| Tailing Factor (T) | T ≤ 1.5 |

| Theoretical Plates (N) | N > 2000 |

| RSD of Peak Area | ≤ 2.0% (from 5 replicate injections) |

| RSD of Retention Time | ≤ 1.0% (from 5 replicate injections) |

Workflow Diagram

The following diagram illustrates the complete workflow from sample receipt to final report generation.

Caption: HPLC analysis workflow for 1-Benzyl-1H-indole-4-carboxylic acid.

Conclusion

This application note provides a comprehensive, scientifically-grounded HPLC method for the analysis of 1-Benzyl-1H-indole-4-carboxylic acid. The detailed protocol, from mobile phase preparation to method validation, is designed to be directly implemented in a quality control or research laboratory. By explaining the rationale behind the chosen parameters and adhering to ICH validation guidelines, this method ensures the generation of accurate, reliable, and reproducible results for drug development professionals.

References

-

Chemical Engineering Transactions. (n.d.). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. AIDIC. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]

-

ResearchGate. (2015). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Retrieved from [Link]

-

AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

-

MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

-

MDPI. (n.d.). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Retrieved from [Link]

-

Organic Syntheses. (1974). 1-benzylindole. Retrieved from [Link]

-

PubMed. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 4-Benzyl-1H-indole. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-vis spectra and mass spectra of the products from indole and its.... Retrieved from [Link]

-

ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

PubMed. (n.d.). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Retrieved from [Link]

-

Research Data Australia. (n.d.). UV Vis Spectra of Indole Analogues. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. Retrieved from [Link]

-

European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

-

ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

-

PMC - NIH. (n.d.). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. Retrieved from [Link]

-

PubMed. (n.d.). Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]

-

ACS Publications. (2014). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Retrieved from [Link]

-

European Medicines Agency (EMA). (n.d.). ICH guideline Q2(R2) on validation of analytical procedures - Scientific guideline. Retrieved from [Link]

-

CORE. (n.d.). Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Physicochemical and pharmacological characteristics of carboxylic acids.... Retrieved from [Link]

-

ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.... Retrieved from [Link]

-

PMC - NIH. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Retrieved from [Link]

-

NIH. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]

-

Arkivoc. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Retrieved from [Link]

-

Agilent. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]

Sources

- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 2. database.ich.org [database.ich.org]

- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. cetjournal.it [cetjournal.it]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]

- 8. agilent.com [agilent.com]

- 9. researchgate.net [researchgate.net]

- 10. researchdata.edu.au [researchdata.edu.au]

- 11. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. database.ich.org [database.ich.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl-1H-indole-4-carboxylic acid

Welcome to the technical support center for the synthesis of 1-Benzyl-1H-indole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic routes and troubleshoot common experimental hurdles. We will delve into the causality behind experimental choices, providing field-proven insights to enhance the yield and purity of your target compound.

Overview of Synthetic Strategies

The synthesis of 1-Benzyl-1H-indole-4-carboxylic acid can be approached via two primary strategic pathways. The choice between them often depends on the availability of starting materials, scalability, and the potential for side reactions.

-

Route A: Post-Cyclization N-Benzylation. This common route involves the N-benzylation of a pre-formed indole-4-carboxylic acid or its corresponding ester. This strategy is often preferred due to the commercial availability of indole-4-carboxylic acid derivatives.

-

Route B: Pre-Benzylation Indole Formation. This approach involves synthesizing the indole ring from a precursor that already contains the N-benzyl group, for example, through a Fischer Indole Synthesis using N-benzyl-N-phenylhydrazine.[1]

Caption: High-level overview of the two primary synthetic routes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, focusing primarily on the more common Route A .

Question: My N-benzylation of indole-4-carboxylic acid is giving very low yields. Most of my starting material is recovered unchanged. What's going wrong?

Answer: This is a classic issue stemming from the dual reactivity of your starting material. The carboxylic acid proton is significantly more acidic than the indole N-H proton. When you add one equivalent of base, it will preferentially deprotonate the carboxylic acid, forming a carboxylate salt. This salt often has poor solubility in common organic solvents, and the indole nitrogen remains protonated and non-nucleophilic, thus preventing the reaction with benzyl bromide.

Causality & Solution:

-

Insufficient Base: You must use at least two equivalents of a suitable base. The first equivalent neutralizes the carboxylic acid, and the second deprotonates the indole nitrogen to form the nucleophilic indolide anion.

-

Base Selection: A strong base is required to effectively deprotonate the indole N-H. Potassium hydroxide (KOH) or sodium hydride (NaH) in a polar aprotic solvent like DMF or DMSO are effective choices.[2] Using a weaker base like potassium carbonate (K2CO3) may require higher temperatures and longer reaction times, which can lead to side reactions.[3]

-

Solubility: Ensure your carboxylate salt is soluble. DMF is often a good choice as it can dissolve many ionic intermediates.

Question: I am observing a significant amount of a side product that I suspect is the C3-benzylated isomer. How can I favor N-benzylation?

Answer: The indole anion is an ambident nucleophile, meaning it can react at two different sites: the N1 position and the C3 position. The ratio of N- to C-alkylation is highly dependent on the reaction conditions.

Causality & Solution:

-

Mechanism: In polar aprotic solvents (DMF, DMSO), the base's cation (e.g., K+) is well-solvated, leaving a "naked" and highly reactive indolide anion. This favors attack by the more electronegative nitrogen atom (N1), leading to the desired product. In less polar solvents, ion-pairing between the indolide anion and the counter-ion can shield the nitrogen, making the C3 position a more accessible site for electrophilic attack.[2]

-

Solvent Choice: Always use a polar aprotic solvent like DMF, DMSO, or DMA.[4] These solvents promote the formation of the desired N-alkylated product.

-

Temperature: The reaction is often exothermic, especially after the addition of the benzylating agent.[2] Running the reaction at a controlled, moderate temperature (e.g., room temperature to 50°C) is generally sufficient. Excessive heat can sometimes favor C-alkylation.

Recommended N-Benzylation Conditions (Ester Protection Strategy)

| Parameter | Recommended Condition | Rationale |

|---|---|---|

| Substrate | Methyl or Ethyl Indole-4-carboxylate | Protects the acidic proton, simplifying the reaction. |

| Base | KOH, NaH, or K2CO3 | Strong bases ensure complete deprotonation of the indole N-H. |

| Solvent | Anhydrous DMF or DMSO | Polar aprotic; promotes N-alkylation.[2] |

| Reagent | Benzyl Bromide or Benzyl Chloride | Benzyl bromide is more reactive. |

| Temperature | 0°C to Room Temperature | Allows for controlled reaction and minimizes side products. |

| Stoichiometry | 1.1-1.2 eq. Base, 1.1 eq. Benzyl Halide | A slight excess ensures full conversion of the starting material. |

Question: My reaction seems to be causing decarboxylation, leading to 1-benzyl-1H-indole as a byproduct. How can I prevent this?

Answer: Indole carboxylic acids, particularly indole-2-carboxylic and indole-4-carboxylic acids, can be susceptible to decarboxylation under harsh conditions, such as high heat or strong acidic/basic environments.[5][6]

Causality & Solution:

-

Thermal Instability: If your N-benzylation on the free acid requires high temperatures (>100-120°C) for an extended period, you risk losing CO2.

-

Solution: The Protection Strategy: The most robust solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the N-benzylation. The ester is stable under the basic conditions of the alkylation. The N-benzylated ester can then be easily hydrolyzed back to the carboxylic acid in a final step. This two-step sequence (esterification -> benzylation -> hydrolysis) consistently provides higher yields and a cleaner product than direct benzylation of the free acid.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better: A or B? For laboratory and early-stage development, Route A (Post-Cyclization N-Benzylation) , specifically with an ester protection strategy, is typically superior. The starting materials (indole-4-carboxylic acid or its methyl ester) are more readily available than the precursors for Route B.[7] This route offers more predictable outcomes and easier purification. Route B (Fischer Indole Synthesis) can be problematic, often requiring harsh acidic conditions and sometimes resulting in isomeric byproducts, which complicates purification.[1][8]

Q2: What is the best way to monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most common and effective method. Use a solvent system that gives good separation between your starting material, product, and any potential side products (like the C3-isomer). A typical mobile phase would be a mixture of hexanes and ethyl acetate. Staining with potassium permanganate or viewing under UV light will help visualize the spots. For more quantitative analysis, HPLC or LC-MS can be used.

Q3: Should I protect the carboxylic acid group before N-benzylation? Yes, absolutely. As detailed in the troubleshooting section, protecting the carboxylic acid as an ester is highly recommended. It prevents the consumption of base by the acidic proton, improves solubility, and avoids the risk of decarboxylation, ultimately leading to a much higher and more reliable yield.

Q4: How can I confirm the structure of my final product? A combination of analytical techniques is essential for unambiguous structure confirmation:

-

¹H NMR: This is the most powerful tool. You should see a characteristic singlet for the benzylic protons (-CH₂-) around 5.3-5.5 ppm. The aromatic protons of the benzyl group will appear around 7.2-7.4 ppm, and the indole ring protons will have their own distinct signals.

-

¹³C NMR: Confirms the carbon framework of the molecule.

-

Mass Spectrometry (MS): Will confirm the molecular weight of your product.

-

Melting Point: A sharp melting point is a good indicator of purity.

Recommended Experimental Protocol: Route A (with Protection)

This protocol outlines the synthesis via esterification, N-benzylation, and subsequent hydrolysis.

Caption: Step-by-step workflow for the recommended synthetic route.

Step 1: Esterification of Indole-4-carboxylic acid

-

Suspend Indole-4-carboxylic acid (1.0 eq) in methanol (approx. 0.1 M concentration).

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise. Alternatively, catalytic sulfuric acid can be used.

-

Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester, which can be purified by column chromatography or recrystallization if necessary.

Step 2: N-Benzylation of Methyl Indole-4-carboxylate

-

Dissolve the methyl indole-4-carboxylate (1.0 eq) in anhydrous DMF in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir the mixture at 0°C for 30-60 minutes until hydrogen evolution ceases.

-

Add benzyl bromide (1.1 eq) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Once complete, carefully quench the reaction by slowly adding it to ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain pure methyl 1-benzyl-1H-indole-4-carboxylate.

Step 3: Saponification to the Final Product

-

Dissolve the purified N-benzylated ester (1.0 eq) in a mixture of THF and methanol (e.g., 3:1 ratio).

-

Add an aqueous solution of lithium hydroxide or sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature overnight.

-

Monitor the reaction by TLC. Upon completion, remove the organic solvents under reduced pressure.

-

Dilute the aqueous residue with water and acidify to pH ~3 using 1M HCl. A precipitate should form.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

-

Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) will yield the final product, 1-Benzyl-1H-indole-4-carboxylic acid, with high purity.

References

- Google Patents. (n.d.). Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.

-

Heaney, H., & Ley, S. V. (1974). 1-BENZYLINDOLE. Organic Syntheses, 54, 58. doi:10.15227/orgsyn.054.0058. Available at: [Link]

- Google Patents. (n.d.). The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

- Google Patents. (n.d.). Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.

-

Söderberg, B. C., Shriver, J. A., & Wallace, J. M. (2003). 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses, 80, 137. doi:10.15227/orgsyn.080.0137. Available at: [Link]

-

Das, B., et al. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. ACS Omega, 4(7), 12856–12864. Available at: [Link]

-

Supporting Information for Indole Synthesis. (2023). Retrieved from [Link]

-

Batcho, A. D., & Leimgruber, W. (1985). INDOLES FROM 2-METHYLNITROBENZENES BY CONDENSATION WITH FORMAMIDE ACETALS FOLLOWED BY REDUCTION: 4-BENZYLOXYINDOLE. Organic Syntheses, 63, 214. doi:10.15227/orgsyn.063.0214. Available at: [Link]

-

Ranu, B. C., & Dey, R. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkivoc, 2001(10), 54-57. Available at: [Link]

-

ResearchGate. (n.d.). N-Benzylation of indoles. Retrieved from [Link]

-

Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]

-

O'Connor, J. M., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 19(1), 79-84. Available at: [Link]

-

Reddy, B. V. S., et al. (2019). Gold(III)-Catalyzed Decarboxylative C3-Benzylation of Indole-3-carboxylic Acids with Benzylic Alcohols in Water. The Journal of Organic Chemistry, 84(4), 2149–2156. Available at: [Link]

-

National Institutes of Health. (n.d.). Synthesis of Indole Analogues of the Natural Schweinfurthins. Retrieved from [Link]

-

Gribble, G. W. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54130-54159. Available at: [Link]

-

ResearchGate. (2021). Fischer Indole Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). N-alkylation of indole derivatives.

- Putey, A., Popowycz, F., & Joseph, B. (2007). A Non-Classical Route to 2,3-Diiodoindoles from Indole-2-carboxylic Acids. Synlett, 2007(03), 419-422.

-

MDPI. (n.d.). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

-

YouTube. (2026). Synthesis problems carboxylic acid derivatives. Retrieved from [Link]

-

Trost, B. M., & Crawley, M. L. (2003). Palladium-Catalyzed C3-Benzylation of Indoles. Journal of the American Chemical Society, 125(31), 9274–9275. Available at: [Link]

-

Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. rsc.org [rsc.org]

- 4. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]

- 5. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

How to overcome poor stability of 1-Benzyl-1H-indole-4-carboxylic acid in solution

Welcome to the technical support resource for 1-Benzyl-1H-indole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to address and overcome the challenges associated with the stability of this compound in solution. Drawing from established principles of indole chemistry and formulation science, this document provides in-depth troubleshooting guides, validated protocols, and expert insights to ensure the integrity of your experiments.

Part 1: Understanding the Instability of 1-Benzyl-1H-indole-4-carboxylic acid

The 1-Benzyl-1H-indole-4-carboxylic acid molecule, while a valuable research compound, possesses inherent structural features that contribute to its poor stability in solution. The core of its instability lies in the electron-rich indole ring system, which is susceptible to several degradation pathways.

Key Degradation Pathways

-

Oxidation: The indole nucleus is highly prone to oxidation.[1] Atmospheric oxygen or trace oxidizing agents can attack the electron-rich pyrrole ring, particularly at the C2 and C3 positions, leading to the formation of colored byproducts like oxindoles and isatins. This is often observed as a yellowing or browning of the solution over time.

-

Photodegradation: Indole derivatives are notoriously sensitive to light, particularly in the UV and blue regions of the spectrum.[2] Exposure to ambient laboratory light can provide the energy needed to initiate radical reactions, leading to rapid decomposition. This degradation can occur even in seemingly stable solutions if they are not adequately protected from light.

-

pH-Related Degradation & Solubility Issues: As a carboxylic acid, the compound's solubility is critically dependent on the pH of the solution.[3][4] At a pH below its acid dissociation constant (pKa), the compound exists in its neutral, protonated form, which is significantly less soluble in aqueous media. Conversely, at a pH above its pKa, it exists as the more soluble carboxylate salt.[5] However, extreme pH conditions can introduce other issues; for instance, strongly basic solutions under heat may risk cleavage of the N-benzyl group.[6]

-

Thermal Decomposition (Decarboxylation): While more commonly documented for indole-2-carboxylic acids, thermal stress can potentially lead to the decarboxylation of the molecule (loss of CO2), especially when heated for prolonged periods in certain solvents.[7][8]

The following diagram illustrates the primary degradation routes that should be considered when troubleshooting instability.

Caption: Key Stressors and Potential Degradation Pathways.

Part 2: Frequently Asked Questions (FAQs)

Q1: My solution of 1-Benzyl-1H-indole-4-carboxylic acid is turning yellow/brown. What is happening?

A: A color change to yellow or brown is a classic indicator of oxidative degradation. The indole ring is being oxidized to form highly conjugated, colored impurities. This process is often accelerated by exposure to light and atmospheric oxygen.

Q2: I dissolved the compound in DMSO and it seemed fine, but when I diluted it into my aqueous buffer, it crashed out. Why?

A: This is a pH and solubility issue. 1-Benzyl-1H-indole-4-carboxylic acid is a weak acid. While it is soluble in organic solvents like DMSO, its solubility in aqueous media is low at neutral or acidic pH. When you dilute the DMSO stock into a buffer with a pH below the compound's pKa (estimated to be around 4-5), the compound converts to its less soluble neutral form and precipitates.

Q3: What is the best solvent to use for making a stock solution?

A: For a high-concentration stock solution, use a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) . These solvents can dissolve the compound in its neutral form. Prepare the stock at a high concentration (e.g., 10-50 mM) and store it under inert gas in small aliquots at -20°C or -80°C.

Q4: How should I store my solutions to maximize stability?

A: Follow these four critical rules:

-

Protect from Light: Always use amber glass vials or wrap your containers in aluminum foil.

-

Minimize Oxygen Exposure: After preparing a solution, purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.

-

Control Temperature: Store stock solutions frozen (-20°C or -80°C). For working solutions, prepare them fresh and keep them on ice or at 4°C during use.

-

Control pH: For aqueous working solutions, maintain a pH at least 1.5-2 units above the compound's pKa to keep it in the soluble and often more stable carboxylate form. A pH of 7.0-7.5 is a good starting point.

Part 3: Troubleshooting Guides & Experimental Protocols

This section provides a systematic approach to diagnosing and solving stability issues.

Guide 1: Diagnosing the Primary Cause of Degradation

If your solution is unstable, the first step is to identify the primary stress factor (light, oxygen, pH, or heat). A forced degradation study is an industry-standard method to rapidly assess these factors.[9][10]

Caption: Troubleshooting Workflow for Solution Instability.

Protocol 1: Basic Forced Degradation Study

This protocol will help you pinpoint the cause of instability in your specific experimental conditions.

Objective: To determine if degradation is caused by light, oxygen, acid, or base.

Materials:

-

1-Benzyl-1H-indole-4-carboxylic acid

-

DMSO (anhydrous)

-

Your aqueous experimental buffer (e.g., PBS, pH 7.4)

-

0.1 M HCl and 0.1 M NaOH

-

Amber and clear HPLC vials

-

Nitrogen or Argon gas source

-

HPLC system with UV detector

Procedure:

-

Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in DMSO.

-

Prepare Test Solutions: Prepare 5 identical test solutions by diluting the stock to a final concentration of 100 µM in your aqueous buffer. Use clear HPLC vials for all but the 'Control' sample.

-

Sample 1 (Control): Prepare in an amber vial. Purge with argon/nitrogen for 30 seconds, seal tightly, and store at 4°C in the dark.

-

Sample 2 (Light Exposure): Prepare in a clear vial. Seal and place under ambient laboratory light or a photostability chamber.

-

Sample 3 (Oxidative Stress): Prepare in a clear vial. Leave open to the air or bubble air through it for 1 minute before sealing.

-

Sample 4 (Acid Stress): Prepare in a clear vial. Add a small volume of 0.1 M HCl to adjust the pH to ~2-3.

-

Sample 5 (Base Stress): Prepare in a clear vial. Add a small volume of 0.1 M NaOH to adjust the pH to ~9-10.

-

-

Incubation: Keep all samples (except the control) at room temperature for 24 hours.

-

Analysis: Analyze all samples by HPLC (see Protocol 2). Compare the chromatograms of the stressed samples to the control. A decrease in the main peak area or the appearance of new peaks indicates degradation.

Data Interpretation:

| Sample Condition | Observation | Likely Cause of Instability |

| Light Exposure | Significant degradation compared to control | Photodegradation |

| Oxidative Stress | Significant degradation compared to control | Oxidation |

| Acid/Base Stress | Significant degradation compared to control | pH sensitivity |

Protocol 2: HPLC Method for Stability Monitoring

This is a starting point for a reverse-phase HPLC method to monitor the purity of your compound. Method optimization may be required.

Objective: To quantify the remaining parent compound and detect degradation products.

-

HPLC System: Standard system with UV-Vis detector

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA)

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid (TFA)

-

Gradient: Start with a gradient appropriate for a moderately hydrophobic molecule. A good starting point is:

-

0-2 min: 20% B

-

2-15 min: 20% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: 95% to 20% B (return to initial)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: Scan from 200-400 nm with a photodiode array (PDA) detector. The indole chromophore typically absorbs around 220 nm and 280 nm. Monitor at the absorption maximum for best sensitivity.

-

Injection Volume: 10 µL

Part 4: Recommendations for Stable Solution Preparation

Based on the chemical principles discussed, the following table summarizes the recommended best practices for preparing and handling solutions of 1-Benzyl-1H-indole-4-carboxylic acid.

| Parameter | Recommendation | Rationale & Scientific Justification |

| Solvent Choice | Stock: Anhydrous DMSO or DMF.Working: Aqueous buffer with minimal required co-solvent. | DMSO/DMF effectively solubilizes the neutral form. For aqueous solutions, minimizing organic co-solvents reduces potential toxicity in biological assays. |

| pH Control | Maintain aqueous solutions at pH > 7.0 . | As a carboxylic acid, the compound is deprotonated to the more soluble carboxylate form at basic pH, preventing precipitation.[3][4][5] |

| Oxygen Exclusion | Use de-gassed solvents. Purge vials with Argon or Nitrogen . | Minimizes exposure to atmospheric oxygen, a key driver of oxidative degradation of the electron-rich indole ring.[1] |

| Light Protection | Use amber vials or wrap containers in foil. Work in low-light conditions. | Indole derivatives are known to be photolabile and can degrade upon exposure to UV and ambient lab light.[2] |

| Temperature | Store stock solutions at -20°C or -80°C . Prepare working solutions fresh and keep at 4°C. | Low temperatures slow the rate of all chemical degradation reactions. Avoid repeated freeze-thaw cycles by storing in single-use aliquots. |

| Use of Additives | Consider adding an antioxidant like BHT (2,6-di-tert-butyl-4-methylphenol) or Vitamin E (α-tocopherol) at low µM concentrations. | Antioxidants act as radical scavengers, intercepting reactive oxygen species before they can attack the indole ring.[11] |

By implementing these systematic troubleshooting and handling procedures, researchers can significantly improve the stability and reliability of their solutions containing 1-Benzyl-1H-indole-4-carboxylic acid, leading to more accurate and reproducible experimental outcomes.

References

-

Edelmann, F. T. (2020). Answer to "Stability of N-Benzyl substituted indazoles?". ResearchGate. Available at: [Link]

- Piers, E., & Brown, R. K. (1962). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Canadian Journal of Chemistry, 40(3), 559-561.

- Reissert, A. (1897). Ueber die Synthese von Indolderivaten. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030-1053.

-

Cindrić, M., et al. (2019). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Scientific Reports, 9(1), 1-15. Available at: [Link]

-

dos Santos, F. K. S., et al. (2023). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. Available at: [Link]

-

LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]

-

Miller, A. R., & Hangarter, R. P. (2013). Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6. Plant Signaling & Behavior, 8(11), e26131. Available at: [Link]

-

LibreTexts. (2021). Substituent Effects on Acidity. Chemistry LibreTexts. Available at: [Link]

-

Frankenberger, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. Available at: [Link]

- Guedes, I. A., et al. (2021). N-alkyl and N-benzyl indoles are anti-SARS-CoV-2 agents and nsp13 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1849-1858.

-

Ali, B., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Advances, 14, 25863-25878. Available at: [Link]

-

Zhao, L., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11367-11382. Available at: [Link]

- Streng, W. H., et al. (1984). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Drug Development and Industrial Pharmacy, 10(6), 851-867.

-

Khan Academy. (n.d.). Substituent effect on acidic strength. YouTube. Available at: [Link]

-

Abokhalil, A. M., et al. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Molbank, 2024(3), M1857. Available at: [Link]

- World Health Organization. (2018). The International Pharmacopoeia - Ninth Edition. WHO.

- Rahman, A. U., et al. (2022). Synthesis, biological screening and docking studies of some indole derivatives as potential antioxidant. Pakistan Journal of Pharmaceutical Sciences, 35(5), 1431-1438.

-

Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Available at: [Link]

- Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.

- Kora, F. A., et al. (2012). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Poloniae Pharmaceutica, 69(4), 657-664.

- Reddy, C. R., et al. (2015).

- Unciti-Broceta, A., et al. (2004). An improved method for decarboxylating indole-2-carboxylic acids and its application in the synthesis of 7-amino-dl-tryptophan. Canadian Journal of Chemistry, 82(10), 1546-1551.

-

Ioele, G., et al. (2021). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics, 13(10), 1643. Available at: [Link]

- Liu, H., et al. (2019). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. International Journal of Molecular Sciences, 20(19), 4793.

-

Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. r/chemistry. Available at: [Link]

-

Morsch, L. (2023). Substituent Effects on Acidity. Organic Chemistry. OpenStax. Available at: [Link]

-

Ratajczak, T., et al. (2017). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PLoS One, 12(9), e0184873. Available at: [Link]

-

Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (2024). RSIS International. Available at: [Link]

Sources

- 1. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]

- 2. Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. scispace.com [scispace.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pjps.pk [pjps.pk]

Technical Support Center: Enhancing Oral Bioavailability of 1-Benzyl-1H-indole-4-carboxylic acid

Introduction

Welcome to the technical support center for 1-Benzyl-1H-indole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals actively working with this compound. The oral bioavailability of any drug candidate is a critical determinant of its therapeutic potential. Compounds like 1-Benzyl-1H-indole-4-carboxylic acid, which possess a carboxylic acid moiety, often present unique challenges related to solubility, permeability, and first-pass metabolism.[1] This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to address specific experimental issues, backed by scientific principles and actionable protocols.

Troubleshooting Guide and Frequently Asked Questions (FAQs)

This section is structured to address common hurdles encountered during the preclinical development of 1-Benzyl-1H-indole-4-carboxylic acid.

Q1: My initial in vivo screens show very low oral bioavailability for 1-Benzyl-1H-indole-4-carboxylic acid. Where do I start the investigation?

A1: Low oral bioavailability is a multi-factorial problem. A systematic, stepwise approach is essential to identify the root cause. Before proceeding to complex formulations, you must first characterize the fundamental physicochemical and biological properties of your compound. The primary culprits for poor oral bioavailability are typically poor solubility, low permeability, and/or extensive first-pass metabolism.[2]

Your immediate action plan should be:

-

Confirm Physicochemical Properties: Accurately determine aqueous solubility at different pH values (especially pH 2.0, 4.5, and 6.8 to simulate the gastrointestinal tract), LogP/LogD, and pKa. The carboxylic acid group suggests that solubility will be highly pH-dependent.

-

Assess Intestinal Permeability: Use an in vitro model like the Caco-2 permeability assay to determine if the compound can cross the intestinal epithelium.[3]

-

Evaluate Metabolic Stability: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes to understand if the compound is rapidly metabolized.

The results from these three areas will guide your subsequent actions, as detailed in the following questions.

Q2: My solubility assays confirm that the compound is poorly soluble in acidic and neutral pH. What are my options?

A2: This is a common issue for compounds with carboxylic acid groups. Low solubility directly limits the amount of drug dissolved in the gastrointestinal fluids, which is a prerequisite for absorption.[4] You have several strategies, ranging from simple physical modifications to more complex formulation approaches.

Strategy 1: Particle Size Reduction The dissolution rate of a drug is proportional to its surface area, as described by the Noyes-Whitney equation.[5] Reducing the particle size increases the surface area-to-volume ratio, enhancing the dissolution rate.[2]

-

Micronization: Techniques like jet milling or high-pressure homogenization can reduce particle size to the micron range.[4]

-

Nanonization: Creating a nanosuspension can further increase the surface area and improve dissolution velocity.[4]

Strategy 2: Salt Formation Converting the carboxylic acid to a salt (e.g., sodium or potassium salt) can dramatically improve aqueous solubility. This is often the most straightforward and effective initial approach for acidic compounds.

Strategy 3: Formulation-Based Approaches These strategies aim to keep the drug in a solubilized or finely dispersed state in the gut.

-

Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix (e.g., PVP, HPMC) can create an amorphous form of the drug, which has higher apparent solubility and faster dissolution than the crystalline form.[6][7]

-

Lipid-Based Formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be highly effective. The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine oil-in-water emulsion upon contact with gastrointestinal fluids.[8]

| Strategy | Mechanism of Action | Key Considerations |

| Particle Size Reduction | Increases surface area, enhancing dissolution rate.[5] | May not be sufficient for extremely insoluble compounds. Can lead to particle aggregation. |

| Salt Formation | Increases aqueous solubility by creating an ionized form of the drug. | Potential for conversion back to the less soluble free acid form in the stomach's low pH. |

| Amorphous Solid Dispersions | Prevents crystallization, maintaining the drug in a higher energy, more soluble state.[6] | Amorphous forms can be physically unstable and may recrystallize over time. |

| Lipid-Based Formulations | The drug remains in a solubilized state within lipid droplets, facilitating absorption.[8] | Requires careful selection of excipients; potential for drug precipitation upon dilution. |

Q3: I've improved the solubility, but the Caco-2 assay shows low permeability. What does this mean and how can I fix it?

A3: Low permeability suggests that even when dissolved, your compound cannot efficiently cross the intestinal epithelial barrier. The Caco-2 cell line is a reliable in vitro model for predicting human intestinal absorption.[9] Low permeability in this assay is a significant hurdle.

Interpreting Caco-2 Results:

-

Apparent Permeability (Papp): A low Papp value (typically <1 x 10⁻⁶ cm/s) indicates poor transcellular permeability.

-

Efflux Ratio: An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen.

Strategies to Overcome Low Permeability:

-

Prodrug Approach: This is a highly effective strategy for carboxylic acids.[10] By masking the polar carboxylic acid group with a lipophilic promoiety to form an ester, you can significantly increase the compound's passive diffusion across the cell membrane.[] Inside the cell, esterases cleave the promoiety, releasing the active parent drug.

-

Medicinal Chemistry Modifications: If efflux is the primary issue, structural modifications can be made to the molecule to reduce its affinity for transporters like P-gp. This is a lead optimization activity.

Q4: My compound is soluble and permeable, but in vivo exposure is still poor. Could first-pass metabolism be the problem?

A4: Yes, this is a classic scenario pointing towards extensive first-pass metabolism. After a drug is absorbed from the gut, it enters the portal circulation and passes through the liver before reaching systemic circulation.[12] The gut wall and the liver contain high concentrations of metabolic enzymes (like Cytochrome P450s) that can degrade the drug before it has a chance to exert its effect.[13] This is a major cause of low oral bioavailability even for well-absorbed compounds.[14]

Investigating First-Pass Metabolism:

-

In Vitro Metabolic Stability: If you haven't already, perform assays with liver microsomes and S9 fractions. A short half-life in these systems indicates high metabolic clearance.

-

Route-of-Administration Study: A definitive way to confirm first-pass metabolism is to compare the pharmacokinetic profiles after oral (PO) and intravenous (IV) administration. The absolute bioavailability (F%) is calculated as: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100 A low F% in a compound with good absorption strongly implicates first-pass metabolism.

Strategies to Mitigate First-Pass Metabolism:

-

Prodrugs: A prodrug can be designed to be resistant to the metabolic enzymes that degrade the parent compound. The promoiety is later cleaved in systemic circulation to release the active drug.[15]

-

Deuteration: In some cases, replacing a hydrogen atom with deuterium at a site of metabolic attack can slow down metabolism due to the kinetic isotope effect.

-

Alternative Routes of Administration: If feasible for the therapeutic indication, routes that bypass the liver, such as sublingual or transdermal, can be considered.[13]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol provides a framework for assessing the intestinal permeability of a test compound.[16]

1. Cell Culture:

-

Culture Caco-2 cells (ATCC® HTB-37™) in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Seed cells onto Transwell® polycarbonate membrane inserts (e.g., 12-well, 0.4 µm pore size) at a density of ~60,000 cells/cm².

-

Culture for 21-25 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.[9]

2. Monolayer Integrity Test:

-

Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using an EVOM2™ voltohmmeter. TEER values should be >250 Ω·cm² to ensure tight junction integrity.

-

Optionally, assess the permeability of a paracellular marker like Lucifer Yellow (<1% transport per hour).

3. Permeability Experiment (Apical to Basolateral - A→B):

-

Wash the monolayers with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).

-

Add the dosing solution containing the test compound (e.g., 10 µM in HBSS) to the apical (A) side (0.5 mL).

-

Add fresh HBSS to the basolateral (B) side (1.5 mL).

-

Incubate at 37°C with gentle shaking.

-

At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral side and replace it with fresh HBSS.

-

At the end of the experiment, take a sample from the apical side.

4. Data Analysis:

-

Quantify the concentration of the compound in all samples using a suitable analytical method (e.g., LC-MS/MS).

-

Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

5. Efflux Assessment (B→A):

-

Perform the experiment in reverse (dosing on the basolateral side, sampling from the apical side) to determine the B→A Papp value and calculate the efflux ratio.

Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rats

This protocol outlines a basic PK study to determine key parameters like AUC, Cmax, and absolute bioavailability.[17]

1. Animal Model:

-

Use male Sprague-Dawley rats (250-300g) with cannulated jugular veins for ease of blood sampling.[18] Allow animals to acclimate for at least 3 days.

2. Dosing:

-

Intravenous (IV) Group (n=3-5 rats): Administer the compound dissolved in a suitable vehicle (e.g., saline with 5% DMSO) as a bolus dose via the tail vein or jugular cannula. A typical dose might be 1-2 mg/kg.

-

Oral (PO) Group (n=3-5 rats): Administer the compound formulation via oral gavage. The dose is typically higher than the IV dose (e.g., 5-10 mg/kg) to ensure plasma concentrations are above the limit of quantification.

3. Blood Sampling:

-

Collect blood samples (~100-150 µL) from the jugular vein cannula at pre-determined time points.

-

IV time points: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

-

PO time points: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours.

-

Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA), and immediately centrifuge to obtain plasma. Store plasma at -80°C until analysis.

4. Sample Analysis and Pharmacokinetic Calculations:

-

Extract the drug from plasma samples and quantify using a validated LC-MS/MS method.

-

Plot plasma concentration versus time for each animal.

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters:

-

AUC (Area Under the Curve): Total drug exposure over time.

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

t₁/₂ (Half-life): Time for the plasma concentration to decrease by half.

-

-

Calculate absolute oral bioavailability (F%) as described in Q4.

References

- Vertex AI Search. (n.d.). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. PubMed.

-

National Center for Biotechnology Information. (n.d.). 1-Benzylindole. PubChem. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-benzylindole. Retrieved from [Link]

- Celardo, A., Dell'Elba, G., & Bonati, M. (1992). Bioavailability of oral isbufylline in rabbits. European Journal of Drug Metabolism and Pharmacokinetics, 17(1), 29–32.

-

Walsh Medical Media. (2023, August 28). Study of First-Pass Metabolism and its Uses. Retrieved from [Link]

- Jakubowska, A., et al. (2015). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases.

- Jakubowska, A., et al. (n.d.). Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases.

- ResearchGate. (2018).

- Den-un, P. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters, 27(10), 2071-2079.

- Almousallam, M., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(19), 6345.

- Sharma, A., & Ganti, S. S. (2023). First-Pass Effect. In StatPearls.

-

JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

- Sugano, K. (2012). Mechanistic Approaches to Predicting Oral Drug Absorption. AAPS J, 14(3), 479–491.

- Al-kassas, R., et al. (2022).

- ResearchGate. (2004).

- Basit, A. W., & Podczeck, F. (2018). Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models. Pharmaceutics, 10(2), 61.

- National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.

- National Institutes of Health. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.

-

Canadian Society of Pharmacology and Therapeutics. (n.d.). First-pass effect. Retrieved from [Link]

-

Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

- Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 808034.

- National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI.

- Ahmed, R. (2025). First-Pass Metabolism and Its Effect on Bioavailability.

- Caco2 assay protocol. (n.d.).

- ResearchGate. (2014).

- D'Avanzo, N., et al. (2021). Formulation Strategies to Improve Oral Bioavailability of Ellagic Acid. Pharmaceutics, 13(9), 1362.

- Harris, S. A., et al. (2015). Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates. The Journal of Organic Chemistry, 80(15), 7525–7537.

-

National Center for Biotechnology Information. (n.d.). 4-Benzyl-1H-indole. PubChem. Retrieved from [Link]

- Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.

- National Institutes of Health. (2022).

- Kwan, K. C. (1997). Oral bioavailability and first-pass effects. Drug Metabolism and Disposition, 25(12), 1329–1336.

- Wasan, K. M., & Wasan, E. K. (2001). Strategies to improve oral drug bioavailability. Expert Opinion on Drug Delivery, 1(1), 1-12.

- ResearchGate. (2009). Caco-2 cell permeability assays to measure drug absorption.

- ACS Publications. (2019). Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters.

-

Patsnap. (2025). How to improve the bioavailability of a drug?. Retrieved from [Link]

- ResearchGate. (2007). Prodrugs of Carboxylic Acids.

- Biotechfarm. (n.d.).

- National Institutes of Health. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays.

- MDPI. (2022).

- PubMed. (2013). Formulation approaches for orally administered poorly soluble drugs.

- U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies.

- Receptor Chem. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. How to improve the bioavailability of a drug? [synapse.patsnap.com]

- 3. Caco-2 Permeability | Evotec [evotec.com]